
6-Bromochroman
描述
6-Bromochroman: is an organic compound with the molecular formula C9H9BrO . It is a brominated derivative of chroman, a bicyclic heterocycle consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position of the chroman ring gives this compound unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 6-Bromochroman can be synthesized through various methods. One common approach involves the bromination of chroman using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the major product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 6-Bromochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chroman ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution Reactions: Substituted chroman derivatives.
Oxidation Reactions: Chromone derivatives.
Reduction Reactions: Chroman.
科学研究应用
Chemistry: 6-Bromochroman is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound derivatives have shown potential as anti-inflammatory, antioxidant, and anticancer agents. Research is ongoing to explore their therapeutic applications in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable in the development of new materials and products.
作用机制
The mechanism of action of 6-Bromochroman involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
6-Chlorochroman: A chlorinated derivative of chroman with similar chemical properties but different reactivity due to the presence of a chlorine atom.
6-Fluorochroman: A fluorinated derivative of chroman with unique properties attributed to the fluorine atom.
6-Iodochroman: An iodinated derivative of chroman with distinct reactivity due to the presence of an iodine atom.
Uniqueness of 6-Bromochroman: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and chemical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its halogenated counterparts.
属性
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDABVKWKOIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446075 | |
| Record name | 6-bromochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3875-78-3 | |
| Record name | 6-Bromochroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromochroman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes for incorporating 6-bromochroman into more complex molecules?
A1: this compound serves as a valuable building block in synthesizing diverse compounds, particularly benzimidazole derivatives. One common approach involves reacting this compound-2-yl)-1H-benzimidazole with various reagents like alkyl halides, alkyl chloroformates, and sulfonyl chlorides [, ]. This method, often utilizing polymer supports and different solvents, enables the efficient introduction of N-alkyl, N-carboxylate, and N-sulfonyl groups onto the benzimidazole core. These reactions generally proceed with high yields under mild conditions, offering a facile route to a library of potentially bioactive molecules. [, ].
Q2: Has this compound been investigated for any specific biological activities?
A2: While this compound itself hasn't been extensively studied for its biological activity, derivatives incorporating this structural motif have shown promise. For instance, N-substituted 2-(this compound-2-yl)-1H-benzimidazoles have demonstrated antibacterial activity, particularly against Staphylococcus aureus []. This finding suggests that this compound-containing compounds could be further explored as potential antibacterial agents.
Q3: Are there any stereochemical considerations when synthesizing and utilizing this compound derivatives?
A3: Yes, stereochemistry plays a crucial role in the synthesis and activity of this compound derivatives. Research indicates that the reduction of N-(6-bromo-4-oxochroman-3-yl)acetamide can yield both cis and trans isomers of 3-amino-6-bromochroman-4-ol []. The specific isomer obtained depends on the reaction conditions and reagents used. This stereochemical control is essential as different isomers may exhibit varying biological activities.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Various analytical methods are used to characterize this compound-containing compounds. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds [, ]. Additionally, techniques like mass spectrometry can provide valuable information about the molecular weight and fragmentation patterns of these compounds. Furthermore, evaluating the antibacterial activity of synthesized derivatives often involves determining minimum inhibitory concentrations (MIC) against specific bacterial strains [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



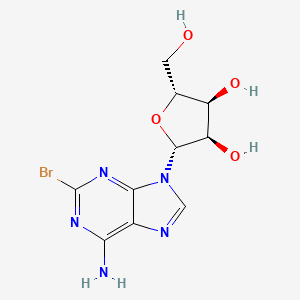
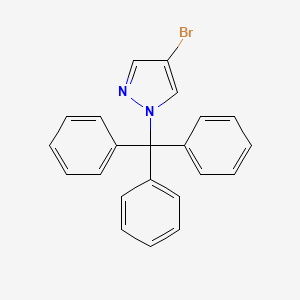
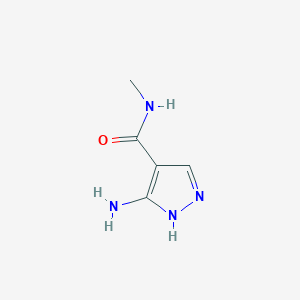
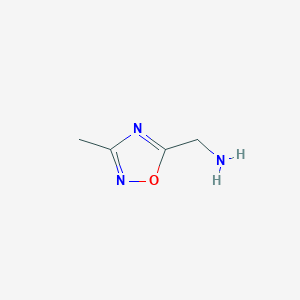
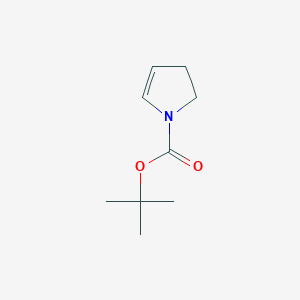
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
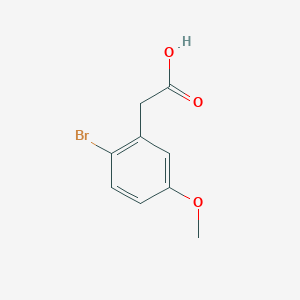
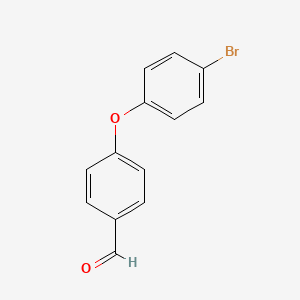
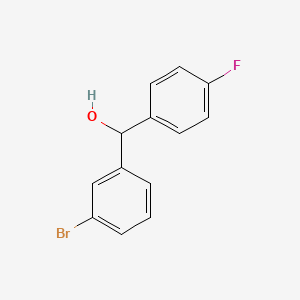

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)
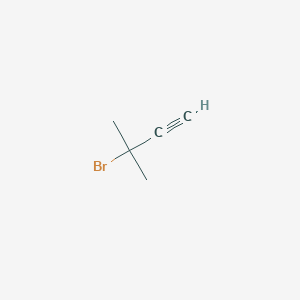
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
